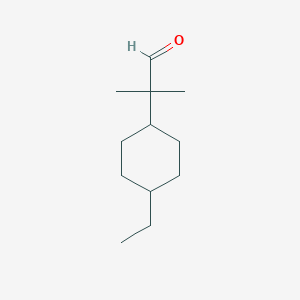

2-(4-Ethylcyclohexyl)-2-methylpropanal

説明

2-(4-Ethylcyclohexyl)-2-methylpropanal is a branched-chain aldehyde featuring a cyclohexane ring substituted with an ethyl group at the 4-position and a methyl group adjacent to the aldehyde functional group. This structure contributes to its unique physicochemical properties, including moderate volatility and a complex aroma profile. For instance, 2-(4-Ethylcyclohexyl)propan-2-ol, an alcohol derivative, was identified in Citrus hystrix essential oil at a concentration of 0.16% . The aldehyde variant is hypothesized to contribute to fragrance applications due to its structural similarity to other terpenoid-derived aroma compounds.

特性

分子式 |

C12H22O |

|---|---|

分子量 |

182.30 g/mol |

IUPAC名 |

2-(4-ethylcyclohexyl)-2-methylpropanal |

InChI |

InChI=1S/C12H22O/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h9-11H,4-8H2,1-3H3 |

InChIキー |

BAZUZJSUNSEODB-UHFFFAOYSA-N |

正規SMILES |

CCC1CCC(CC1)C(C)(C)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylcyclohexyl)-2-methylpropanal can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions include moderate temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of 2-(4-Ethylcyclohexyl)-2-methylpropanal may involve large-scale alkylation processes. These processes are optimized for high yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the formation of by-products.

化学反応の分析

Types of Reactions

2-(4-Ethylcyclohexyl)-2-methylpropanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

科学的研究の応用

2-(4-Ethylcyclohexyl)-2-methylpropanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The mechanism of action of 2-(4-Ethylcyclohexyl)-2-methylpropanal involves its interaction with specific molecular targets. The aldehyde group in the compound can form covalent bonds with nucleophilic sites in enzymes or other proteins, leading to changes in their activity. The cyclohexane ring provides structural stability and influences the compound’s reactivity.

類似化合物との比較

Comparison with Structural Analogs

Functional Group Variants

2-(4-Ethylcyclohexyl)propan-2-ol

- Structure : Alcohol derivative with a hydroxyl group instead of an aldehyde.

- Properties : Lower volatility (boiling point ~200–220°C estimated) and higher polarity compared to the aldehyde.

- Applications: Found naturally in Citrus hystrix essential oil, contributing to mild, floral notes .

2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl propanoate

- Structure: Ester derivative with a propanoate group and an unsaturated cyclohexene ring.

- Properties : Higher molecular weight (estimated 224 g/mol) and reduced reactivity due to ester stabilization.

- Applications: Used in synthetic fragrances for fruity or resinous undertones .

Substituent Effects: Aromatic vs. Aliphatic Derivatives

2-(4-Bromophenyl)-2-methylpropanal

- Structure : Aromatic bromine substituent on a phenyl ring.

- Properties : Higher molecular weight (247 g/mol) and melting point (~80–85°C) due to bromine’s electronegativity and aromatic rigidity.

- Applications: Potential intermediate in pharmaceuticals; regulated under safety protocols due to halogenated toxicity .

2-(4-tert-Butylbenzyl)propionaldehyde

Small-Chain Aldehydes in Food Systems

2-Methylpropanal (Isobutyraldehyde)

- Structure : Linear aldehyde lacking cyclic substituents.

- Properties : High volatility (boiling point 64°C) and strong "smoky, fatty" aroma.

- Applications : Dominant in food volatiles (e.g., coffee, cocoa), detected at 1.80% in Arabica coffee .

3-Methylbutanal

Key Data Table

生物活性

2-(4-Ethylcyclohexyl)-2-methylpropanal is a compound primarily recognized for its applications in the fragrance industry. Its biological activity, however, has garnered interest for potential applications in various fields, including pharmacology and toxicology. This article explores the biological properties of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of 2-(4-Ethylcyclohexyl)-2-methylpropanal can be represented as follows:

- Molecular Formula : C12H22O

- Molecular Weight : 182.31 g/mol

- IUPAC Name : 2-(4-Ethylcyclohexyl)-2-methylpropanal

This compound features a cyclohexane ring with an ethyl group and a propanal functional group, contributing to its unique properties.

Antimicrobial Properties

Research indicates that compounds similar to 2-(4-Ethylcyclohexyl)-2-methylpropanal exhibit antimicrobial activity. For instance, studies have shown that certain aldehydes possess the ability to inhibit bacterial growth, which could extend to this compound's derivatives. A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) found that various aldehydes demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| 2-(4-Ethylcyclohexyl)-2-methylpropanal | Moderate | Moderate |

| Similar Aldehyde Compounds | Strong | Moderate |

Cytotoxicity and Safety Profile

The safety profile of 2-(4-Ethylcyclohexyl)-2-methylpropanal has been assessed in several studies focusing on cytotoxicity. A notable study reported that while some aldehydes can induce cytotoxic effects at high concentrations, 2-(4-Ethylcyclohexyl)-2-methylpropanal demonstrated low toxicity in vitro, suggesting a favorable safety profile for potential use in consumer products .

Fragrance and Sensory Properties

This compound is primarily utilized in fragrance formulations due to its pleasant scent profile. Its sensory properties have been analyzed in various formulations, revealing a high masking effect on undesirable odors, making it valuable in deodorant compositions .

Case Studies

- Fragrance Composition Study : A patent detailed the use of 2-(4-Ethylcyclohexyl)-2-methylpropanal in fragrance compositions aimed at masking unpleasant odors. The study highlighted its stability at high temperatures and effectiveness in long-term applications .

- Toxicological Assessment : In a comprehensive toxicological assessment, researchers evaluated the effects of this compound on human cell lines. Results indicated minimal cytotoxicity at concentrations typically used in fragrances, reinforcing its safety for consumer use .

Q & A

Q. What are the standard synthetic routes for 2-(4-Ethylcyclohexyl)-2-methylpropanal, and what catalysts are typically employed?

The synthesis often involves aldol condensation or Grignard reactions. For example, bicyclic lactam derivatives of similar aldehydes (e.g., 2-methylpropanal) have been synthesized using catalytic HCl in chloroform to facilitate nucleophilic addition, followed by purification via column chromatography with light petroleum ether . A typical protocol includes:

- Reagents : Cyclohexanone derivatives, isopropanol, phenyl isocyanate.

- Conditions : Elevated temperatures (60–80°C), inert atmosphere, and acid/base catalysis.

- Purification : Recrystallization (chloroform:alcohol mixtures) or silica gel chromatography .

Q. How is 2-(4-Ethylcyclohexyl)-2-methylpropanal characterized structurally?

X-ray crystallography is critical for resolving stereochemical ambiguities. In related cyclohexyl carbamates, disorder in the cyclohexene ring (occupancy ratio 0.55:0.45) was observed, highlighting challenges in crystallographic analysis . Complementary methods include:

- NMR : Key signals: δ 9.6–9.8 ppm (aldehyde proton), δ 1.2–1.5 ppm (ethyl and methyl groups).

- Mass Spectrometry : Molecular ion peaks at m/z ≈ 196 (C₁₃H₂₄O) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as an intermediate for bioactive molecules (e.g., carbamates, lactams) and chiral building blocks. Derivatives of structurally related aldehydes exhibit anti-inflammatory properties and enzyme inhibition .

Advanced Research Questions

Q. How can enantioselective synthesis of 2-(4-Ethylcyclohexyl)-2-methylpropanal be achieved?

Chiral auxiliaries or asymmetric catalysis are employed. For example, serine-derived lactams (from 2-methylpropanal) use L-serine to induce chirality, achieving >90% enantiomeric excess (ee) via kinetic resolution . Key parameters:

- Catalysts : Chiral Lewis acids (e.g., BINOL-based).

- Solvents : Polar aprotic solvents (DMF, THF) to stabilize transition states.

- Monitoring : Chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

Discrepancies in NMR chemical shifts (e.g., δ 1.3 vs. 1.5 ppm for methyl groups) arise from solvent effects or impurities. A comparative study using deuterated solvents (CDCl₃ vs. DMSO-d₆) and 2D-COSY NMR can clarify assignments .

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of 2-(4-Ethylcyclohexyl)-2-methylpropanal?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example:

- HOMO-LUMO Gap : ~5.2 eV, indicating moderate reactivity.

- Reactivity Hotspots : Aldehyde group (LUMO -3.1 eV) and cyclohexyl ring (HOMO -7.4 eV) .

Methodological Recommendations

- Contradiction Resolution : Use high-field NMR (≥500 MHz) and crystallographic refinement (e.g., SHELXL) to address disorder .

- Stereochemical Control : Opt for chiral catalysts in non-polar solvents to minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。